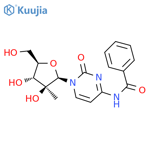

Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-cytidine, a Potent Inhibitor of Hepatitis C Virus Replication

,

Journal of Medicinal Chemistry,

2005,

48(17),

5504-5508